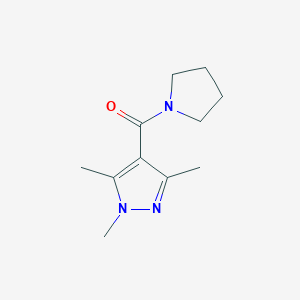
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as Pyrazolam, is a synthetic benzodiazepine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter GABA in the brain. GABA is a neurotransmitter that is responsible for regulating anxiety levels, and benzodiazepines like this compound enhance its activity, leading to a reduction in anxiety levels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, leading to a reduction in heart rate and blood pressure. This compound has also been found to increase the activity of the parasympathetic nervous system, leading to a decrease in anxiety levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is its high potency, which allows for lower doses to be used in lab experiments. This can reduce the cost of experiments and minimize potential side effects. One limitation of this compound is its short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone. One area of research is the development of new derivatives that have improved therapeutic properties. Another area of research is the study of this compound's potential use in the treatment of other conditions such as muscle spasms and insomnia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
Métodos De Síntesis
The synthesis of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole with pyrrolidine and chloroacetyl chloride. This reaction produces this compound as the final product.
Aplicaciones Científicas De Investigación
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have anxiolytic properties that are comparable to other benzodiazepines such as diazepam and alprazolam. This compound has also been found to have muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms and other related conditions.
Propiedades
IUPAC Name |
pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-10(9(2)13(3)12-8)11(15)14-6-4-5-7-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGWBOZMXSWFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

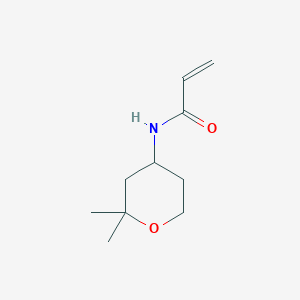


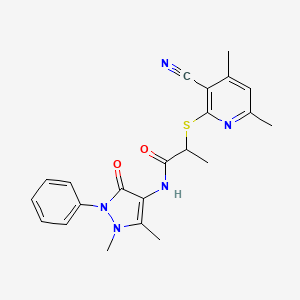
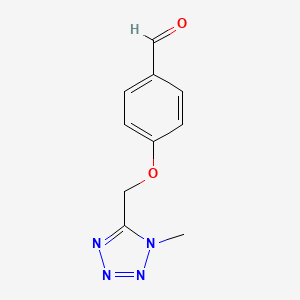
![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)
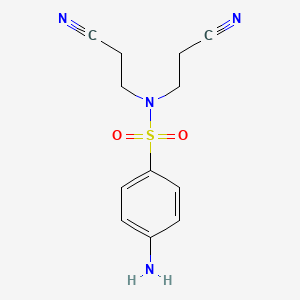
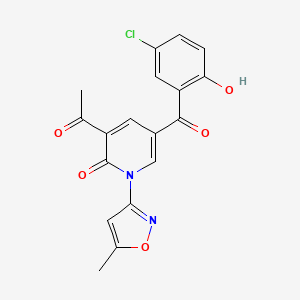
![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
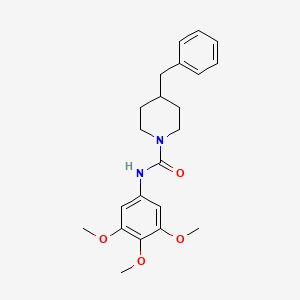
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)